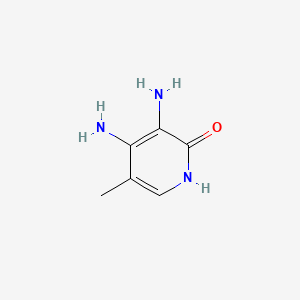![molecular formula C7H17N2O14P4+ B13837590 [1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid: is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes multiple phosphonic acid groups and an imidazolium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid typically involves the reaction of imidazole derivatives with phosphonic acid precursors. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the imidazolium ring or the phosphonic acid groups.
Substitution: Substitution reactions can occur at various positions on the imidazole ring or the phosphonic acid groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, it is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: Medically, this compound is investigated for its potential in treating bone-related diseases such as osteoporosis. Its ability to bind to bone tissue and inhibit bone resorption makes it a promising candidate for therapeutic applications .
Industry: In industrial applications, this compound is used in the development of specialized materials and coatings. Its chemical properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of [1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid involves its interaction with specific molecular targets. In medical applications, it binds to bone tissue and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This action helps to maintain bone density and prevent bone loss .
Propriétés
Formule moléculaire |
C7H17N2O14P4+ |
|---|---|
Poids moléculaire |
477.11 g/mol |
Nom IUPAC |
[1-hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C7H16N2O14P4/c10-6(24(12,13)14,25(15,16)17)3-8-1-2-9(5-8)4-7(11,26(18,19)20)27(21,22)23/h1-2,5,10-11H,3-4H2,(H7-,12,13,14,15,16,17,18,19,20,21,22,23)/p+1 |
Clé InChI |
SLJRRWMZTREGIF-UHFFFAOYSA-O |
SMILES canonique |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
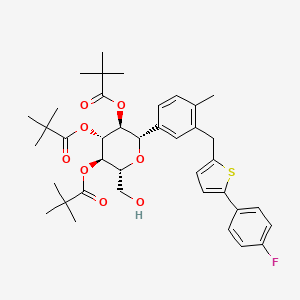
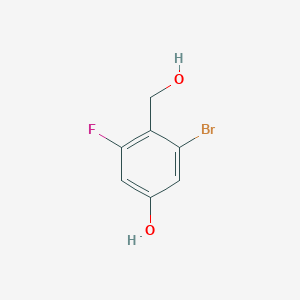

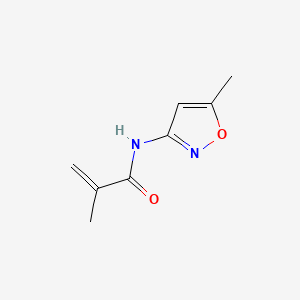
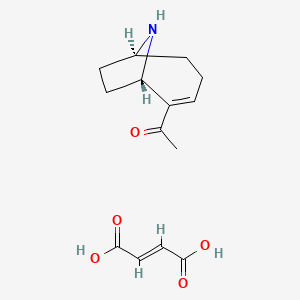
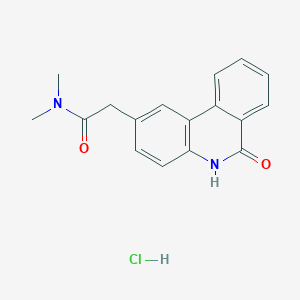
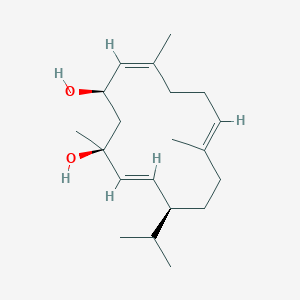
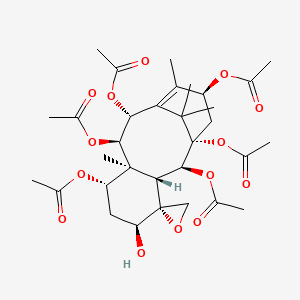
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
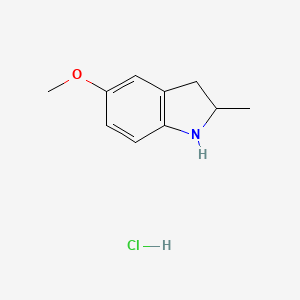
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
